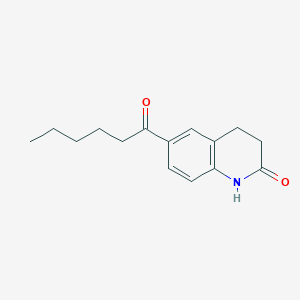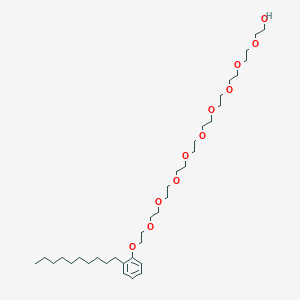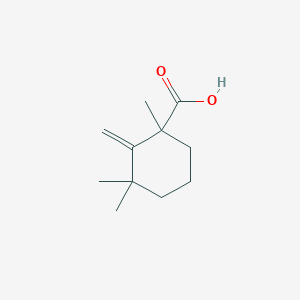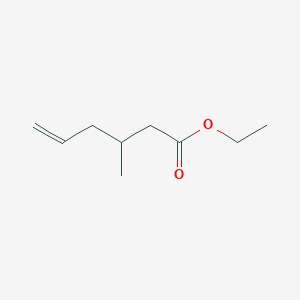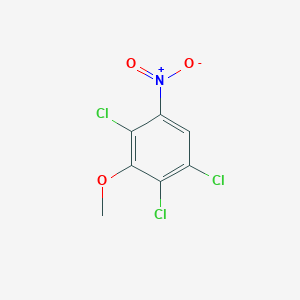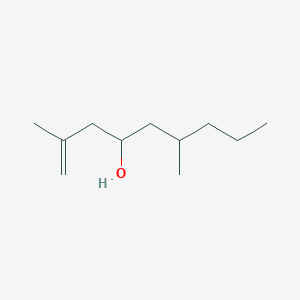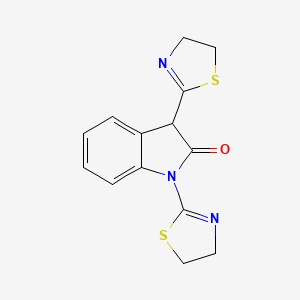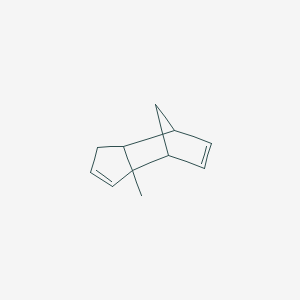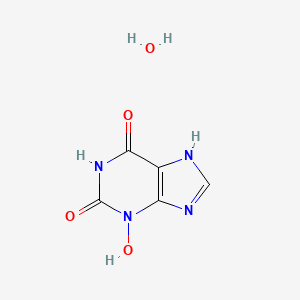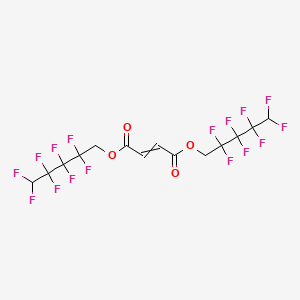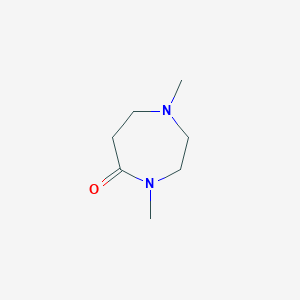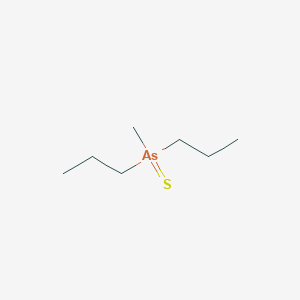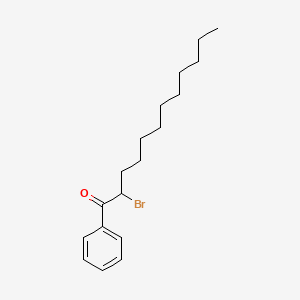
2-Bromo-1-phenyldodecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-phenyldodecan-1-one is an organic compound with the molecular formula C18H27BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the first carbon of a dodecane chain, which is also bonded to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-phenyldodecan-1-one typically involves the bromination of 1-phenyldodecan-1-one. This can be achieved through the reaction of 1-phenyldodecan-1-one with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-1-phenyldodecan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-phenyldodecan-1-ol or 1-phenyldodecan-1-thiol.
Reduction: Formation of 2-bromo-1-phenyldodecan-1-ol.
Oxidation: Formation of phenolic derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
2-Bromo-1-phenyldodecan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of specialty polymers and resins.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-phenyldodecan-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The carbonyl group can undergo reduction or oxidation, altering the compound’s reactivity and interaction with biological molecules. These reactions can affect cellular pathways and molecular targets, contributing to the compound’s biological activities.
Comparación Con Compuestos Similares
2-Bromo-1-phenylethan-1-one: A shorter chain analog with similar reactivity.
2-Bromo-1-phenylpropan-1-one: Another analog with a slightly longer chain.
Phenacyl Bromide: A related compound with a similar brominated ketone structure.
Uniqueness: 2-Bromo-1-phenyldodecan-1-one is unique due to its longer dodecane chain, which can influence its physical properties and reactivity. This longer chain can also affect its solubility and interaction with other molecules, making it distinct from its shorter-chain analogs.
Propiedades
Número CAS |
63424-83-9 |
|---|---|
Fórmula molecular |
C18H27BrO |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
2-bromo-1-phenyldodecan-1-one |
InChI |
InChI=1S/C18H27BrO/c1-2-3-4-5-6-7-8-12-15-17(19)18(20)16-13-10-9-11-14-16/h9-11,13-14,17H,2-8,12,15H2,1H3 |
Clave InChI |
ZURTVYXXSRAADP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C(=O)C1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)
